

A Comparative Analysis of Gunagratinib and Pemigatinib for the Treatment of Cholangiocarcinoma

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Compound of Interest		
Compound Name:	Gunagratinib	
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In the evolving landscape of targeted therapies for cholangiocarcinoma (CCA), particularly for patients with fibroblast growth factor receptor (FGFR) alterations, **gunagratinib** and pemigatinib have emerged as significant therapeutic agents. This guide provides a detailed comparison of their efficacy, mechanisms of action, and the clinical trial protocols that support their use, tailored for researchers, scientists, and drug development professionals.

Mechanism of Action: Targeting the FGFR Signaling Pathway

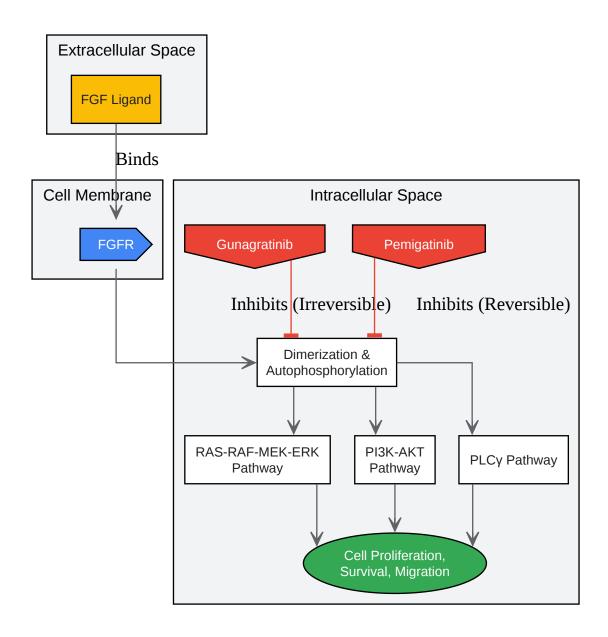
Both **gunagratinib** and pemigatinib are kinase inhibitors that target the FGFR signaling pathway, which, when constitutively activated by genetic alterations such as fusions or rearrangements, can drive tumor cell proliferation, survival, and migration.[1][2]

Pemigatinib is a potent and selective inhibitor of FGFR isoforms 1, 2, and 3.[1][3][4] It binds to the ATP-binding pocket of the FGFR kinase domain, preventing phosphorylation and the subsequent activation of downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways.[1][3]

Gunagratinib (ICP-192) is described as a novel, irreversible pan-FGFR inhibitor, targeting FGFR1, 2, 3, and 4.[5][6][7] Its irreversible binding mechanism, forming a covalent bond, is suggested to potentially overcome acquired resistance to first-generation reversible FGFR inhibitors.[8]



Below is a diagram illustrating the targeted FGFR signaling pathway.



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Figure 1: FGFR Signaling Pathway Inhibition.

Clinical Efficacy in Cholangiocarcinoma

The clinical efficacy of **gunagratinib** and pemigatinib has been evaluated in separate clinical trials. A direct head-to-head comparison study is not yet available. The following tables summarize the key efficacy data from their respective pivotal trials.



Efficacy of Gunagratinib (Phase IIa Dose-Expansion

Study - NCT03758664)

Efficacy Endpoint	Result
Overall Response Rate (ORR)	52.9%[5]
Disease Control Rate (DCR)	94.1%[5]
Median Progression-Free Survival (mPFS)	6.93 months[5]

Data from a cohort of 17 patients with FGFR2 gene fusions or rearrangements who had received at least one prior treatment.[5]

Efficacy of Pemigatinib (FIGHT-202 Phase 2 Trial -

NCT02924376)

Efficacy Endpoint	Result (Cohort A: FGFR2 fusions/rearrangements)
Overall Response Rate (ORR)	37%[9][10]
Disease Control Rate (DCR)	82%[11]
Median Progression-Free Survival (mPFS)	7.0 months[10]
Median Overall Survival (mOS)	17.5 months[10]

Data from a cohort of 107 patients with FGFR2 fusions or rearrangements who had failed at least one previous treatment.[9][11]

Experimental Protocols

A clear understanding of the methodologies employed in the clinical trials is crucial for interpreting the efficacy data.

Gunagratinib Phase IIa Dose-Expansion Study (NCT03758664)

This was an open-label, single-arm, multicenter study.[3][4]



- Patient Population: Eligible participants were aged 18-75 years with locally advanced or metastatic cholangiocarcinoma harboring FGFR2 fusions or rearrangements.[3][4] Patients must have had disease progression after at least one prior treatment or were intolerant to prior therapy.[3][4][6]
- Dosing Regimen: Patients received 20 mg of gunagratinib orally once daily in 21-day cycles.[3]
- Treatment Duration: Treatment continued until disease progression, unacceptable toxicity, withdrawal of consent, or death.[3]
- Tumor Assessment: Radiological tumor evaluation was performed at baseline and every 6 weeks until disease progression.[3][4]
- Primary Endpoint: The primary endpoint was the Objective Response Rate (ORR).[3]

Pemigatinib FIGHT-202 Phase 2 Trial (NCT02924376)

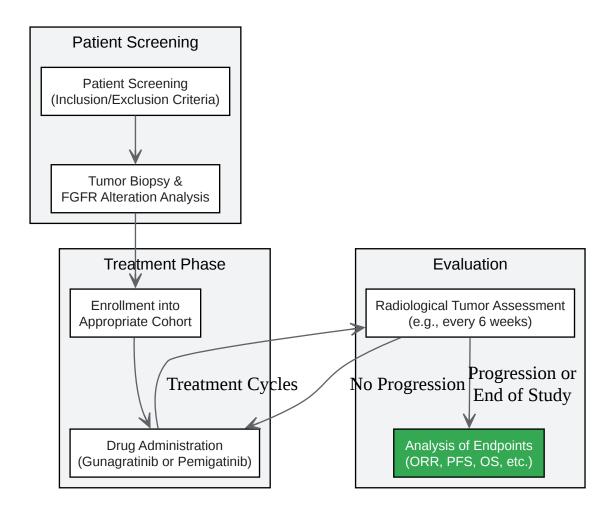
This was a Phase 2, open-label, single-arm, multicenter study.[9][11]

- Patient Population: The study enrolled patients with advanced/metastatic or surgically unresectable cholangiocarcinoma who had failed at least one previous treatment.[9] Patients were enrolled into one of three cohorts based on their FGF/FGFR status:
 - Cohort A: FGFR2 fusions or rearrangements.[11]
 - Cohort B: Other FGF/FGFR genetic alterations.[11]
 - Cohort C: No FGF/FGFR genetic alterations.[11]
- Dosing Regimen: Patients received 13.5 mg of pemigatinib orally once daily on a 21-day cycle, which consisted of 2 weeks on treatment followed by 1 week off.[5][11]
- Treatment Duration: Treatment continued until disease progression or unacceptable toxicity.
 [5][11]
- Tumor Assessment: Tumor response was assessed by an independent centralized radiological review committee according to RECIST v1.1 criteria.[1]



Primary Endpoint: The primary endpoint was the ORR in Cohort A.[5][11] Secondary
endpoints included duration of response (DOR), disease control rate (DCR), progressionfree survival (PFS), and overall survival (OS).[5]

The workflow for these clinical trials can be visualized as follows:



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Figure 2: Generalized Clinical Trial Workflow.

Summary and Future Directions

Both **gunagratinib** and pemigatinib have demonstrated clinically meaningful efficacy in patients with previously treated, advanced cholangiocarcinoma harboring FGFR2 alterations. **Gunagratinib**, in its Phase IIa study, showed a numerically higher ORR as compared to the



ORR reported for pemigatinib in the FIGHT-202 trial. However, it is important to note that these are results from separate, non-comparative trials with different patient numbers.

The irreversible binding mechanism of **gunagratinib** presents a potential advantage in overcoming acquired resistance, a known challenge with targeted therapies. Further investigation, including head-to-head comparative trials, is warranted to definitively establish the comparative efficacy and safety of these two agents. Ongoing and future research will also be crucial to identify biomarkers of response and resistance to optimize patient selection and treatment sequencing.

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